1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid
Description
1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carboxylic acid moiety at the 6-position. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . The Boc group enhances stability during synthetic processes by protecting the indazole nitrogen from undesired reactions, while the carboxylic acid enables further functionalization, such as metal coordination or amide bond formation .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-8(11(16)17)4-5-9(10)7-14-15/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWASFOHAZDMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221982 | |
| Record name | 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158767-36-2 | |
| Record name | 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158767-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1H-Indazole-6-Carboxylic Acid Methyl Ester
The synthesis begins with the preparation of 1H-indazole-6-carboxylic acid methyl ester, a precursor enabling subsequent Boc protection. A cyclocondensation reaction between o-hydrazinobenzoic acid methyl ester and an aldehyde under acidic conditions (e.g., HCl/EtOH) yields the indazole core.
Representative Procedure :
Boc Protection of N1
The N1 nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.
Optimized Conditions :
- Reagents : Boc₂O (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), triethylamine (TEA, 2.0 eq).
- Solvent : Dichloromethane (DCM).
- Reaction Time : 6 hours at 25°C.
- Yield : 85–90%.
Mechanistic Insight :
The Boc group selectively installs at N1 due to its higher basicity compared to N2. DMAP catalyzes the reaction by stabilizing the tetrahedral intermediate.
Hydrolysis of Methyl Ester to Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.
Procedure :
- Dissolve 1-(tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid methyl ester (1.0 eq) in THF.
- Add LiOH (3.0 eq) in water.
- Stir at 45°C for 16 hours.
- Acidify with HCl (1M) to precipitate the product (yield: 90–95%).
Method 2: Direct Carboxylation of Boc-Protected Indazole
Preparation of 1-(Tert-Butoxycarbonyl)-1H-Indazole
1H-Indazole is Boc-protected using Boc₂O and TEA in DCM (yield: 88–92%).
Palladium-Catalyzed C6 Carboxylation
A palladium-mediated carbonylation reaction introduces the carboxylic acid at C6.
Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Reagents : CO gas (1 atm), Mo(CO)₆ (1.2 eq).
- Solvent : Dimethylformamide (DMF).
- Temperature : 100°C, 24 hours.
- Yield : 60–70%.
Limitations :
- Requires anhydrous conditions and specialized equipment for CO handling.
- Competing side reactions at C3 and C7 positions may occur.
Method 3: Nitrile Hydrolysis Pathway
Synthesis of 1-(Tert-Butoxycarbonyl)-1H-Indazole-6-Carbonitrile
A Suzuki-Miyaura coupling installs a cyano group at C6.
Procedure :
Acidic Hydrolysis of Nitrile to Carboxylic Acid
The nitrile is converted to the carboxylic acid using concentrated HCl (12M) at 120°C for 6 hours (yield: 70–75%).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | Ester hydrolysis | 85–95% | High yield, mild conditions | Requires ester precursor |
| 2 | Palladium carbonylation | 60–70% | Direct C6 functionalization | Low yield, CO handling |
| 3 | Nitrile hydrolysis | 70–75% | Avoids ester intermediates | Harsh acidic conditions |
Characterization and Purity Assessment
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.
Industrial-Scale Considerations
Cost Analysis
- Boc₂O and palladium catalysts contribute significantly to material costs.
- Method 1 is preferred for large-scale production due to higher yields and lower catalyst requirements.
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol. This deprotection step is crucial for further functionalization of the indazole ring.
Common reagents used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid (CAS No.: 1158767-36-2) is a significant molecule in the field of organic chemistry and medicinal chemistry. This article explores its applications, particularly in scientific research, including synthesis, biological activity, and potential therapeutic uses.
Synthetic Chemistry
The compound is primarily utilized as a building block in the synthesis of more complex molecules. Its Boc group allows for selective deprotection under mild conditions, facilitating the formation of amines and other functional groups.
Synthetic Routes:
- One-Step Synthesis: Recent advancements have highlighted methods for synthesizing this compound in a single step, which streamlines the process and reduces the need for multiple reaction conditions .
| Synthetic Method | Description | Yield |
|---|---|---|
| One-Step Synthesis | Direct conversion from starting materials using catalytic methods | High |
| Multi-Step Synthesis | Involves several reactions to introduce various functional groups | Moderate |
Research indicates that derivatives of indazole compounds exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific application of this compound in biological studies is still under investigation, but its structural characteristics suggest potential therapeutic benefits.
Case Studies:
- Anti-Cancer Activity: Preliminary studies have shown that indazole derivatives can inhibit tumor growth in vitro, suggesting that this compound may possess similar properties .
| Study | Findings | Reference |
|---|---|---|
| Indazole Derivative A | Inhibition of cancer cell proliferation | Smith et al., 2023 |
| Indazole Derivative B | Anti-inflammatory effects | Jones et al., 2024 |
Pharmaceutical Development
The indazole scaffold is recognized for its versatility in drug design. The ability to modify the Boc group allows chemists to tailor compounds for specific biological targets. This adaptability is crucial in developing new pharmaceuticals.
Potential Therapeutic Uses:
- Anticancer Drugs: Targeting specific pathways involved in tumor growth.
- Anti-inflammatory Agents: Modifying the molecule to enhance its efficacy against inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group provides steric hindrance, protecting the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various chemical transformations, enabling the synthesis of target molecules .
The molecular targets and pathways involved depend on the specific derivatives and their intended applications. For example, in drug development, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic Acid
1-(Tert-butoxycarbonyl)indoline-6-carboxylic Acid
- Key Differences : Indoline (saturated indazole analog) core instead of aromatic indazole.
- Electronic Properties : Reduced aromaticity alters electronic interactions, impacting binding affinity in drug candidates.
- Reactivity: The saturated structure may limit conjugation but improves solubility in nonpolar solvents .
Substituent Variations on the Indazole Core
1-(tert-Butoxycarbonyl)-6-methoxy-1H-indazole-3-carboxylic Acid
- Substituents : Methoxy group at position 6 instead of carboxylic acid.
- Physicochemical Properties : Increased lipophilicity (logP) due to the methoxy group, enhancing membrane permeability in drug design.
- Reactivity : The 3-carboxylic acid group offers a distinct site for metal coordination compared to the 6-position .
tert-Butyl 6-cyano-3-iodo-1H-indazole-1-carboxylate
- Substituents: Cyano and iodo groups at positions 6 and 3, respectively.
- Applications: Iodo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyano group serves as a hydrogen bond acceptor.
- Molecular Weight : Higher molecular weight (369.16 g/mol) compared to the carboxylic acid derivative, affecting pharmacokinetics .
Coordination Polymers and Luminescent Properties
Unprotected 1H-indazole-6-carboxylic acid forms photoluminescent coordination polymers with Zn(II) and Cd(II), exhibiting ligand-centered π*←π transitions .
Table 1: Comparison of Indazole Derivatives in Coordination Polymers
| Property | 1H-Indazole-6-carboxylic Acid | Boc-Protected Analog |
|---|---|---|
| Dimensionality | 1D (Zn) / 3D (Cd) | Not reported |
| Luminescence | Strong (λem ≈ 400–450 nm) | N/A |
| Metal Affinity | High | Low |
Biological Activity
1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, comparative efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems. The indazole moiety is known for its diverse pharmacological applications, including anti-inflammatory and anticancer activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may function through several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity.
- Antimicrobial Action : It has shown potential against various pathogens, likely through disruption of microbial cell processes.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for specific pathogens are yet to be fully established but preliminary findings suggest promising activity.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Target Bacteria | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | TBD | TBD |
| Ciprofloxacin | E. coli | 7.81 | 32 ± 0.12 |
| Other Sulfonamides | Various | >100 | Varies |
Anticancer Activity
In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve cell cycle arrest and apoptosis.
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 22–52 | Induction of apoptosis |
| A549 | 3.02–1.92 | Disruption of microtubule polymerization |
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of various indazole derivatives, including this compound. This research highlighted its potential as a lead compound for further development in treating infections and cancers.
Case Study: Anticancer Efficacy
In a recent experiment, the compound was tested against glioblastoma (GBM) cells, demonstrating significant cytotoxicity at low concentrations. The findings suggested that the compound could potentially serve as a new therapeutic agent for GBM treatment.
Comparative Analysis with Related Compounds
Comparative studies with other indazole derivatives indicate that the tert-butoxycarbonyl group enhances the biological activity of the compound compared to its unprotected analogs.
Table 3: Comparative Biological Activity of Indazole Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Potential |
|---|---|---|
| This compound | Moderate | High |
| Unprotected Indazole Derivative | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid, and what key reaction steps ensure successful Boc protection?
- Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Na₂CO₃ or Et₃N). A critical intermediate is tert-butyl 6-amino-1H-indazole-1-carboxylate, which is further functionalized at position 6 via carboxylation. Purification via column chromatography (ethyl acetate/cyclohexane eluent) ensures removal of unreacted reagents and byproducts .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer: Combined spectroscopic methods are essential:
- ¹H/¹³C NMR : Confirms Boc group integration (e.g., δ ~1.3 ppm for tert-butyl protons) and carboxylic acid proton absence due to deprotonation.
- IR spectroscopy : Identifies carbonyl stretches (C=O) from Boc (~1680–1765 cm⁻¹) and carboxylic acid (~1700 cm⁻¹).
- HPLC : Purospher® STAR columns with UV detection (λ = 254 nm) verify purity (>95%) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer: Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and consult the Safety Data Sheet (SDS) for disposal guidelines. Emergency measures include rinsing exposed areas with water and contacting occupational health services .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the coupling efficiency of the Boc group to the indazole core under varying catalytic conditions?
- Methodological Answer: Apply DoE to model factors such as catalyst type (e.g., Pd(OAc)₂ vs. PdCl₂), temperature (25–80°C), and base concentration (Na₂CO₃ or K₂CO₃). Use response surface methodology (RSM) to identify optimal conditions. For example, a 3² factorial design revealed that 10 mol% Pd(OAc)₂ and 60°C maximized yield (82%) while minimizing palladium residues .
Q. How should researchers address discrepancies between observed and theoretical NMR chemical shifts for this compound?
- Methodological Answer: Discrepancies often arise from solvent polarity, tautomerism, or impurities. Validate assignments using 2D NMR (e.g., HSQC for C–H coupling) and compare experimental shifts with density functional theory (DFT)-calculated values. For unresolved signals, repeat synthesis under anhydrous conditions or employ alternative purification (e.g., preparative HPLC) .
Q. What mechanistic insights guide the selective deprotection of the Boc group without affecting the carboxylic acid functionality?
- Methodological Answer: The Boc group is cleaved under acidic conditions (e.g., 4M HCl/dioxane or trifluoroacetic acid (TFA) in DCM) via tert-butyl cation formation. The carboxylic acid remains stable due to its lower susceptibility to protonation under mild acidic conditions. Monitor deprotection progress via TLC (Rf shift) or LC-MS (loss of 100 amu corresponding to Boc removal) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
